molecular formula C8H9LiN2O2 B13462516 Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate

Cat. No.: B13462516
M. Wt: 172.1 g/mol
InChI Key: WYLGQHCPTYTBNU-UHFFFAOYSA-M
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Description

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate is a lithium salt of a substituted pyrazinecarboxylic acid. Pyrazine derivatives are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring.

Properties

Molecular Formula

C8H9LiN2O2

Molecular Weight

172.1 g/mol

IUPAC Name

lithium;3-propan-2-ylpyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O2.Li/c1-5(2)6-7(8(11)12)10-4-3-9-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

WYLGQHCPTYTBNU-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)C1=NC=CN=C1C(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with lithium reagentsIndustrial production methods often utilize high-yield synthetic routes that ensure the purity and stability of the compound .

Chemical Reactions Analysis

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism by which Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in kinase inhibition and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazinecarboxylates

Lithium(1+) 3-(Pyridin-4-yl)Pyrazine-2-Carboxylate
  • Structure : Replaces the isopropyl group with a pyridin-4-yl substituent.
Lithium(1+) Imidazo[1,2-a]Pyrazine-2-Carboxylate
  • Structure : Features a fused imidazole ring, increasing molecular rigidity and electronic complexity.
  • Implications : The fused ring system could enhance thermal stability and alter redox properties compared to the simpler isopropyl-substituted derivative. Such modifications are common in pharmaceuticals, suggesting possible medicinal applications .
Methyl (S)-3-Amino-6-Chloro-5-(3-Ethylpiperazin-1-yl)Pyrazine-2-Carboxylate
  • Structure: Contains amino, chloro, and ethylpiperazinyl groups.
  • This contrasts with the isopropyl group’s lipophilic character .

Heterocyclic Variants

Lithium(1+) 5-(Propan-2-yl)-1,3-Oxazole-2-Carboxylate
  • Structure : Replaces the pyrazine ring with an oxazole ring (one nitrogen atom instead of two).
  • This structural isomer may exhibit distinct solubility and stability profiles .

Functional Group Comparisons

2-Methoxy-3-(1-Methylpropyl)Pyrazine
  • Structure : Methoxy and branched alkyl substituents.
  • Implications : The methoxy group enhances volatility and flavorant properties (it is used as an artificial flavoring agent). This contrasts with the lithium carboxylate’s ionic nature, which would reduce volatility and increase solubility in polar solvents .

Biodegradation and Environmental Persistence

  • Pyrazine-2-Carboxylate Catabolism: Stenotrophomonas sp. HCU1 metabolizes pyrazine-2-carboxylate, suggesting that substituents like isopropyl groups could influence biodegradation rates. Bulkier groups may hinder enzymatic reduction or cleavage .

Antifungal Screening

  • The lithium carboxylate’s isopropyl group might modulate membrane permeability, a key factor in antifungal efficacy .

Data Tables

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Compound Name Substituents/Ring System Key Properties/Applications Reference
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate Isopropyl at 3-position Likely moderate lipophilicity
Lithium(1+) imidazo[1,2-a]pyrazine-2-carboxylate Fused imidazole ring Enhanced thermal stability
2-Methoxy-3-(1-methylpropyl)pyrazine Methoxy, branched alkyl Flavoring agent (FEMA No. 3433)
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate Amino, chloro, piperazinyl High polarity, potential drug lead

Biological Activity

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate, commonly referred to as LiPPy, has emerged as a compound of interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Definition and Background

This compound is a coordination compound synthesized by reacting lithium hydroxide with 3-(propan-2-yl)pyrazine-2-carboxylic acid. It has a molecular weight of 171.03 g/mol and a chemical formula of C8H10LiN2O2. The compound exhibits excellent thermal and chemical stability, making it suitable for various applications in scientific research.

The biological activity of LiPPy can be attributed to its interaction with specific molecular targets within cells. It has been shown to modulate the activity of enzymes and receptors involved in critical signal transduction pathways. This modulation can lead to antiproliferative effects in cancer cells, as well as antifungal and antibacterial activities .

Biological Properties

Anticancer Activity:
LiPPy has demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • NCI-H460 (lung cancer)
  • HepG2 (liver cancer)

In vitro studies indicate that LiPPy exhibits high potency with IC50 values comparable to established chemotherapeutic agents .

Antifungal Activity:
The compound shows notable antifungal activity against pathogens such as:

  • Candida albicans
  • Cryptococcus neoformans

These findings highlight its potential as an antifungal agent, particularly in immunocompromised patients.

Antibacterial Activity:
LiPPy also exhibits moderate antibacterial effects against common bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

This broad-spectrum antibacterial activity suggests its utility in treating bacterial infections.

Table 1: Summary of Biological Activities of LiPPy

Activity TypeTarget Organisms/CellsObserved Effects
AnticancerMCF-7, NCI-H460, HepG2High cytotoxicity
AntifungalCandida albicans, Cryptococcus neoformansSignificant inhibition
AntibacterialStaphylococcus aureus, Escherichia coliModerate inhibition

Case Study: Cytotoxicity Against MCF-7 Cells

In a study conducted by researchers, LiPPy was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 5 µM, demonstrating that LiPPy is effective at low concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Stability Studies

Stability studies revealed that LiPPy maintains its integrity under various pH conditions (pH 4, 7.4, and 9), making it suitable for further development in pharmaceutical applications. The half-life in plasma was determined to be over 24 hours, indicating potential for sustained therapeutic effects .

Toxicity and Safety

Toxicological assessments suggest that LiPPy is relatively safe at low concentrations but may exhibit toxicity at higher doses. Therefore, careful consideration is required when determining dosages for therapeutic use.

Applications in Scientific Research

LiPPy is being explored not only for its direct biological activities but also as a precursor in synthesizing other organic compounds and metal-organic frameworks. Its high conductivity and electrochemical properties position it as a potential solid-state electrolyte for lithium-ion batteries .

Current State of Research

Research on LiPPy is ongoing, with studies focusing on optimizing its structure for enhanced biological activity and exploring its mechanisms further. Future directions may involve clinical trials to assess its efficacy in treating specific conditions such as cancer and fungal infections .

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